2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
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Overview
Description
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and cyclic enaminones under basic conditions . The reaction is usually carried out in ethanol with sodium carbonate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure.
1,5,6,7-tetrahydro-4H-indol-4-one: A related compound with similar synthetic routes.
Uniqueness
What sets 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile apart is its unique combination of the indole ring with an amino and nitrile group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
52773-53-2 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h12H,1-4,11H2 |
InChI Key |
ZOPQCOAGIJWDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2)N)C#N |
Origin of Product |
United States |
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